molecular formula C8H12N2O6S2 B11068412 2,5-Dimethoxybenzene-1,3-disulfonamide

2,5-Dimethoxybenzene-1,3-disulfonamide

Cat. No.: B11068412
M. Wt: 296.3 g/mol
InChI Key: WEPAYAPROHRLTF-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzene-1,3-disulfonamide is an organic compound with the molecular formula C8H12N2O6S2 It is characterized by the presence of two methoxy groups and two sulfonamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzene-1,3-disulfonamide typically involves the sulfonation of 2,5-dimethoxyaniline. One common method includes the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid, followed by the addition of ammonia to form the disulfonamide. The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems allows for the consistent production of this compound on a larger scale. The industrial process also includes purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxybenzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzene-1,4-disulfonamide
  • 2,4-Dimethoxybenzene-1,3-disulfonamide
  • 2,5-Dimethoxybenzene-1,3-dicarboxamide

Uniqueness

2,5-Dimethoxybenzene-1,3-disulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

Molecular Formula

C8H12N2O6S2

Molecular Weight

296.3 g/mol

IUPAC Name

2,5-dimethoxybenzene-1,3-disulfonamide

InChI

InChI=1S/C8H12N2O6S2/c1-15-5-3-6(17(9,11)12)8(16-2)7(4-5)18(10,13)14/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14)

InChI Key

WEPAYAPROHRLTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)S(=O)(=O)N)OC)S(=O)(=O)N

Origin of Product

United States

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